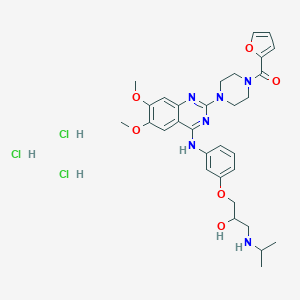
2-Stearoylglycerol
Übersicht
Beschreibung
2-Stearoyl-rac-glycerol is a monoacylglycerol containing stearic acid at the sn-2 position. It is a type of glycerolipid, which is a class of lipids that are essential components of cell membranes and play a crucial role in various biological processes. This compound is known for its presence in biological systems and its involvement in metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Stearoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, 2-Stearoyl-rac-glycerol is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and stearic acid into a reactor, where the esterification takes place. The product is then purified through distillation or crystallization to obtain high-purity 2-Stearoyl-rac-glycerol .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Stearoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Stearinsäure und Glycerin oxidiert werden.
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann es hydrolysiert werden, um Stearinsäure und Glycerin zu ergeben.
Umesterung: Es kann mit anderen Alkoholen reagieren, um verschiedene Ester und Glycerin zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Hydrolyse: Saure Hydrolyse kann mit Salzsäure durchgeführt werden, während basische Hydrolyse mit Natriumhydroxid durchgeführt werden kann.
Umesterung: Katalysatoren wie Natriummethoxid oder Schwefelsäure werden üblicherweise verwendet.
Hauptprodukte:
Oxidation: Stearinsäure und Glycerin.
Hydrolyse: Stearinsäure und Glycerin.
Umesterung: Verschiedene Ester und Glycerin.
Wissenschaftliche Forschungsanwendungen
2-Stearoyl-rac-Glycerin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten und die Wechselwirkungen von Lipiden in verschiedenen Umgebungen zu untersuchen.
Biologie: Es ist an Studien beteiligt, die sich mit dem Lipidstoffwechsel und seiner Rolle in zellulären Prozessen befassen.
Medizin: Die Forschung hat sein Potenzial beim Verständnis von Stoffwechselstörungen und seinen Auswirkungen auf das Lipidprofil im Körper gezeigt.
Industrie: Es wird aufgrund seiner emulgierenden Eigenschaften bei der Formulierung von Kosmetika, Arzneimitteln und Lebensmitteln verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Stearoyl-rac-Glycerin beinhaltet seine Einlagerung in Zellmembranen, wo es die Membranfluidität und -permeabilität beeinflusst. Es interagiert mit verschiedenen Proteinen und Enzymen, die am Lipidstoffwechsel beteiligt sind, und beeinflusst so Stoffwechselwege. Die Wirkungen der Verbindung werden durch ihre Wechselwirkung mit lipidbindenden Proteinen und ihre Rolle in Signalwegen vermittelt, die mit dem Lipidstoffwechsel zusammenhängen .
Ähnliche Verbindungen:
1-Stearoyl-rac-Glycerin: Ähnlich in der Struktur, aber mit Stearinsäure an der sn-1-Position.
2-Oleoyl-rac-Glycerin: Enthält Ölsäure anstelle von Stearinsäure an der sn-2-Position.
2-Palmitoyl-rac-Glycerin: Enthält Palmitinsäure an der sn-2-Position
Einzigartigkeit: 2-Stearoyl-rac-Glycerin ist aufgrund seiner spezifischen Positionierung von Stearinsäure an der sn-2-Position einzigartig, was seine physikalischen und chemischen Eigenschaften beeinflusst. Diese Positionierung beeinflusst sein Verhalten in biologischen Systemen und seine Wechselwirkungen mit anderen Molekülen, wodurch es sich von anderen Monoacylglycerinen unterscheidet .
Wirkmechanismus
The mechanism of action of 2-Stearoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and permeability. It interacts with various proteins and enzymes involved in lipid metabolism, thereby affecting metabolic pathways. The compound’s effects are mediated through its interaction with lipid-binding proteins and its role in signaling pathways related to lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-rac-glycerol: Similar in structure but with the stearic acid at the sn-1 position.
2-Oleoyl-rac-glycerol: Contains oleic acid instead of stearic acid at the sn-2 position.
2-Palmitoyl-rac-glycerol: Contains palmitic acid at the sn-2 position
Uniqueness: 2-Stearoyl-rac-glycerol is unique due to its specific positioning of stearic acid at the sn-2 position, which influences its physical and chemical properties. This positioning affects its behavior in biological systems and its interactions with other molecules, making it distinct from other monoacylglycerols .
Eigenschaften
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMORVAKMFKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873440 | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-61-4 | |
| Record name | 2-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Stearoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monostearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















